

Application Notes and Protocols for Generating an Sws1 Knockout Mouse Model

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Compound of Interest

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Topic: Generating an **Sws1** (Short-wave-sensitive opsin 1) Knockout Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

The **Sws1** gene encodes the short-wave-sensitive opsin 1, a photopigment found in the S-cone photoreceptor cells of the retina, which is crucial for color vision in the short-wavelength spectrum (violet and ultraviolet light). Knockout mouse models for **Sws1** are invaluable tools for studying congenital color vision deficiencies, cone photoreceptor function and survival, and the compensatory mechanisms within the retina in the absence of S-cone function.^{[1][2][3]} This document provides detailed protocols for the generation and validation of an **Sws1** knockout mouse model using CRISPR-Cas9 technology, as well as an overview of the expected phenotype.

Signaling Pathway of SWS1 Opsin

The **SWS1** opsin is a G-protein-coupled receptor that initiates the phototransduction cascade in S-cone photoreceptors upon activation by light. The binding of a photon induces a conformational change in the **SWS1** opsin, which in turn activates the G-protein transducin.

This activation triggers a signaling cascade that ultimately leads to the closure of cyclic nucleotide-gated ion channels, hyperpolarization of the cell membrane, and a reduction in neurotransmitter release. This signal is then transmitted to downstream retinal neurons for further processing.



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Caption: **SWS1** Phototransduction Cascade.

Experimental Protocols

Generation of **Sws1** Knockout Mice using CRISPR-Cas9

This protocol describes the generation of **Sws1** knockout mice by introducing a deletion in the *Opn1sw* gene. A common strategy is to delete exons 2, 3, and 4 to ensure a complete loss of function.[1]

a. Designing single-guide RNAs (sgRNAs)

- Objective: To design sgRNAs that target the introns flanking exons 2 and 4 of the mouse *Opn1sw* gene for a large deletion.
- Procedure:
 - Obtain the genomic sequence of the mouse *Opn1sw* gene from a database such as Ensembl or NCBI.

- Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify potential sgRNA target sites in intron 1 and intron 4.
- Select sgRNAs with high on-target scores and low off-target scores.

b. Preparation of CRISPR-Cas9 Reagents

- Materials:
 - Selected sgRNAs (synthesized)
 - Cas9 nuclease (recombinant protein or mRNA)
 - Microinjection buffer (e.g., TE buffer, pH 7.5)
- Procedure:
 - Resuspend lyophilized sgRNAs and Cas9 protein/mRNA in nuclease-free water or the recommended buffer to the desired stock concentration.
 - Prepare the microinjection mix by diluting Cas9 protein and sgRNAs in microinjection buffer to the final working concentrations (e.g., 100 ng/μl Cas9 protein and 50 ng/μl for each sgRNA).

c. Microinjection into Mouse Zygotes

- Procedure:
 - Harvest fertilized eggs (zygotes) from superovulated female mice (e.g., C57BL/6 strain).
 - Microinject the CRISPR-Cas9 reagent mix into the pronucleus or cytoplasm of the zygotes.[\[4\]](#)
 - Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.

d. Screening of Founder Mice

- Procedure:

- At 10-14 days of age, obtain tail biopsies from the resulting pups for genomic DNA extraction.
- Perform PCR using primers flanking the targeted deletion region to identify founder mice carrying the desired deletion.

Genotyping of *Sws1* Knockout Mice

a. Genomic DNA Extraction

- Procedure:
 - Digest tail biopsies overnight at 55°C in a lysis buffer containing Proteinase K.
 - Purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.

b. PCR-based Genotyping

- Primer Design: Design three primers for a multiplex PCR reaction to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout alleles.
 - Forward Primer 1 (Fwd1): Binds upstream of the deleted region.
 - Reverse Primer 1 (Rev1): Binds within the deleted region (exons 2-4).
 - Reverse Primer 2 (Rev2): Binds downstream of the deleted region.
- PCR Reaction:
 - Set up a PCR reaction containing genomic DNA, the primer mix, Taq polymerase, and dNTPs.
- Expected Results on Agarose Gel:
 - Wild-type (+/+): A single band corresponding to the Fwd1-Rev1 amplicon.
 - Heterozygous (+/-): Two bands, one from the wild-type allele (Fwd1-Rev1) and one from the knockout allele (Fwd1-Rev2).

- Homozygous (-/-): A single, smaller band corresponding to the Fwd1-Rev2 amplicon.[1]

A specific genotyping protocol for an Opn1sw knockout mouse with a deletion of exons 2, 3, and 4 has been described, yielding a 2.2 kb product for the wild-type allele and a 0.9 kb product for the knockout allele.[1]



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Workflow for Generating Sws1 Knockout Mice



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Caption: Workflow for **Sws1** Knockout Mouse Generation.

Phenotypic Characterization

Sws1 knockout mice are expected to exhibit specific visual deficits related to the absence of S-cone function.

Visual Function Assessment

- Electrophotography (ERG): ERG is a key technique to assess retinal function. In **Sws1** knockout mice, a complete loss of the scotopic (rod-driven) and photopic (cone-driven) responses to short-wavelength light is expected.[5] Some studies have also reported a compensatory increase in M-opsin expression and slightly increased ERG responses to green light in *Opn1sw* knockout mice.[3][6]



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Retinal Histology

- Immunohistochemistry: Staining of retinal sections with antibodies against cone opsins (S-opsin and M-opsin) can confirm the absence of S-opsin in the knockout mice. Studies have shown that despite the lack of S-opsin, the cone photoreceptors can survive for an extended period.[3]
- Morphometric Analysis: Measurement of the thickness of retinal layers (e.g., outer nuclear layer) can be performed to assess for any retinal degeneration. In **Sws1** knockout mice, significant retinal degeneration has not been reported.[2]

Conclusion

The generation of an **Sws1** knockout mouse model provides a powerful tool to investigate the roles of S-cones in vision and retinal health. The detailed protocols and expected phenotypic outcomes presented in these application notes offer a comprehensive guide for researchers and drug development professionals working in the fields of vision science, ophthalmology, and neurobiology. The use of CRISPR-Cas9 technology allows for the efficient and precise creation of this valuable animal model.

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